Ald-Ph-PEG6-acid
Overview
Description
Mechanism of Action
Target of Action
Ald-Ph-PEG6-acid is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The benzaldehyde group in this compound is reactive with hydrazide and aminooxy moieties .
Mode of Action
This compound, as a PROTAC linker, joins two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The benzaldehyde group of this compound reacts with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, this compound enables the selective degradation of target proteins .
Pharmacokinetics
It is known that the peg6 linker in this compound increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins within cells . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system .
Action Environment
The action of this compound is influenced by the cellular environment where the ubiquitin-proteasome system operates . The stability of this compound is also affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ald-Ph-PEG6-acid is synthesized through a series of chemical reactions involving the coupling of a benzaldehyde group with a polyethylene glycol chain. The terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG6-acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzaldehyde group is reactive with hydrazide and aminooxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with hydrazide and aminooxy moieties typically occur under mild acidic or neutral conditions.
Major Products
Oxidation: Conversion to carboxylic acid derivatives.
Reduction: Formation of primary alcohol derivatives.
Substitution: Formation of hydrazone or oxime derivatives.
Scientific Research Applications
Ald-Ph-PEG6-acid is widely used in scientific research, particularly in the following fields:
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-PEG4-acid: Similar structure but with a shorter PEG chain.
Ald-Ph-PEG8-acid: Similar structure but with a longer PEG chain.
Ald-Ph-PEG12-acid: Similar structure but with an even longer PEG chain.
Uniqueness
Ald-Ph-PEG6-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and linker flexibility. This makes it particularly effective in forming stable and functional PROTACs .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJVHKOJSNIKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.